5-Bromo-2-thiophenylboronic acid MIDA ester

Description

Molecular Structure and Composition

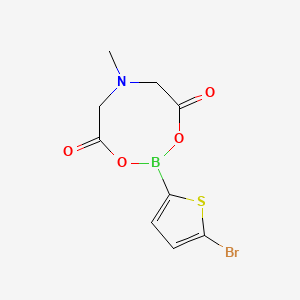

5-Bromo-2-thiophenylboronic acid MIDA ester (CAS 943552-31-6) features a unique hybrid structure combining a thiophene ring and a boron-containing heterocycle. Its molecular formula is C₉H₉BBrNO₄S , with a molecular weight of 317.95 g/mol . The canonical SMILES representation is CN1CC(=O)OB(OC(=O)C1)C1=CC=C(Br)S1 , highlighting:

- A thiophene ring substituted with bromine at the 5-position.

- A methyliminodiacetic acid (MIDA) boronate ester moiety forming a six-membered dioxazaborocane ring.

- Tetrahedral boron coordination involving two oxygen atoms from the MIDA ligand and one oxygen from the thiophenyl group.

Structural Features

Physical Properties and Stability Profile

The compound exhibits distinct physicochemical characteristics:

Stability Considerations

Spectroscopic Characterization Data

Key spectroscopic signatures confirm the structure:

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Mass Spectrometry

Comparison with Other Thienyl Boronate Derivatives

Electronic Effects

- The bromo substituent decreases electron density at the coupling position (C2), enhancing oxidative addition in cross-coupling reactions.

- MIDA coordination modulates boron’s electrophilicity, enabling controlled reactivity compared to unprotected boronic acids.

Structural Analogues

Properties

IUPAC Name |

2-(5-bromothiophen-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BBrNO4S/c1-12-4-8(13)15-10(16-9(14)5-12)6-2-3-7(11)17-6/h2-3H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKDTCFWTZPRTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BBrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678940 | |

| Record name | 2-(5-Bromothiophen-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943552-31-6 | |

| Record name | 2-(5-Bromothiophen-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route to 5-Bromo-2-thiophenylboronic Acid MIDA Ester

The preparation of this compound typically follows a two-step synthetic procedure:

Step 1: Electrophilic Borylation of 2-Bromo-3-hexylthiophene

- The starting material, 2-bromo-3-hexylthiophene, undergoes electrophilic borylation using boron reagents in the presence of Lewis acids such as aluminum chloride (AlCl₃).

- The reaction is conducted at room temperature, achieving high conversion (>90% after 1 hour).

- A non-coordinating base, 2,6-dichloropyridine, is used to moderate the Lewis acidity of AlCl₃ and prevent halogen scrambling between the bromide substrate and AlCl₃.

- Post-borylation, a proton scavenger such as N,N-dimethyl-p-toluidine is added to neutralize acidic byproducts and avoid side reactions.

Step 2: Installation of the MIDA Protecting Group

- The boronic acid intermediate formed is then reacted with N-methyliminodiacetic acid to form the MIDA boronate ester.

- This step yields a highly pure, crystalline, air-stable solid soluble in various organic solvents.

- The overall isolated yield of this two-step process is approximately 80%, suitable for multigram scale synthesis.

Reaction Conditions and Optimization

The preparation emphasizes controlling reaction parameters to maximize yield and purity:

- Temperature: Electrophilic borylation is efficient at room temperature, avoiding thermal degradation.

- Base Selection: 2,6-dichloropyridine effectively moderates AlCl₃’s reactivity, while N,N-dimethyl-p-toluidine scavenges protons.

- Stoichiometry: Slight excess (about 20 mol%) of 2,6-dichloropyridine is optimal to prevent halogen scrambling.

- Purification: The product is stable enough for standard chromatographic techniques and bench storage under air.

Hydrolysis and Reactivity Considerations

The MIDA protecting group hydrolyzes slowly under mild aqueous basic conditions (e.g., 1 M NaOH or NaHCO₃), releasing the active boronic acid species. This slow hydrolysis is beneficial for Suzuki–Miyaura polymerizations, as it minimizes protodeboronation by maintaining low concentrations of reactive boronic acid in solution.

Comparative Data on Polymerization Performance

The this compound has been used as a monomer in Suzuki–Miyaura polymerization to synthesize regioregular poly(3-hexylthiophene-2,5-diyl) (rr-P3HT). The following table summarizes polymerization results under varying water concentrations, which influence the hydrolysis rate of the MIDA group and thus the polymer molecular weight and regioregularity:

| Entry | Water Equiv. | Number Average Molecular Weight $$M_n$$ (kDa) | Weight Average Molecular Weight $$M_w$$ (kDa) | Polydispersity $$Đ$$ | Regioregularity (HT %) |

|---|---|---|---|---|---|

| 1 | 3 | 5.9 | 11.5 | 2.0 | 72 |

| 2 | 10 | 9.8 | 21.6 | 2.2 | 75 |

| 3 | 20 | 11.4 | 25.1 | 2.2 | 75 |

| 4 | 30 | 11.5 | 29.1 | 2.5 | 75 |

| 5 | 40 | 14.3 | 37.2 | 2.6 | 75 |

| 6 | 80 | 14.6 | 36.6 | 2.5 | 74 |

| 7 | 120 | 14.0 | 49.5 | 3.5 | 75 |

Reaction conditions: 55 °C, 6.1 × 10⁻² M monomer concentration, 3 equiv K₃PO₄, Pd₂(dba)₃ 2.5 mol %, SPhos 5 mol %, THF solvent, 120 h reaction time.

These data indicate that increasing water equivalents improves molecular weight up to a point, balancing hydrolysis and protodeboronation rates.

Notes on Regioisomer Purity

The presence of regioisomers affects polymerization outcomes. The preparation method aims to produce a regiopure monomer to achieve high regioregularity (>98%) in the resulting polymer. Electrophilic borylation conditions and purification steps are optimized to minimize regioisomer formation.

Summary Table: Key Preparation Parameters

| Parameter | Optimal Condition/Value | Notes |

|---|---|---|

| Starting Material | 2-Bromo-3-hexylthiophene | Electrophilic borylation substrate |

| Lewis Acid | Aluminum chloride (AlCl₃) | Requires moderation by 2,6-dichloropyridine |

| Non-coordinating Base | 2,6-Dichloropyridine (20 mol% excess) | Prevents halogen scrambling |

| Proton Scavenger | N,N-Dimethyl-p-toluidine (1 equiv) | Neutralizes acidic byproducts |

| Reaction Temperature | Room temperature | Efficient borylation |

| MIDA Installation | Reaction with N-methyliminodiacetic acid | Forms stable MIDA boronate ester |

| Hydrolysis Conditions | Mild aqueous base (e.g., 1 M NaOH) | Slow release of boronic acid |

| Polymerization Catalyst | Pd₂(dba)₃ with SPhos ligand | Used in subsequent Suzuki polymerization |

| Solvent | Tetrahydrofuran (THF) | Optimal for polymerization |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-thiophenylboronic acid MIDA ester can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the boron-containing ring or the thiophene moiety.

Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or esters, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

5-Bromo-2-thiophenylboronic acid MIDA ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-thiophenylboronic acid MIDA ester involves its interaction with various molecular targets and pathways. The boron atom in the compound can form stable complexes with biomolecules, which can modulate their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Comparison with Similar Boron-Containing Compounds

Below, we systematically compare 5-bromo-2-thiophenylboronic acid MIDA ester with analogous boronic acid derivatives in terms of stability, reactivity, and application-specific performance.

Stability Under Reaction Conditions

Key Insight : MIDA esters exhibit superior stability under oxidative and acidic conditions compared to pinacol esters and free boronic acids, making them ideal for multi-step syntheses .

Reactivity in Cross-Coupling Reactions

Key Insight : While trifluoroborate salts show higher catalytic activity in some systems (e.g., allylation ), MIDA esters provide better yields in polymerizations due to reduced side reactions and easier purification .

Data Table: Molecular Properties of Selected MIDA Esters

Biological Activity

5-Bromo-2-thiophenylboronic acid MIDA ester is a member of the boronic acid family, specifically designed for use in various chemical reactions, including Suzuki coupling. This compound has garnered attention due to its unique properties and potential applications in medicinal chemistry and materials science. This article delves into its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure:

this compound is characterized by the presence of a bromine atom attached to a thiophene ring, which enhances its reactivity in cross-coupling reactions. The MIDA (N-methyliminodiacetic acid) protection allows for greater stability and control during chemical transformations.

Synthesis:

The synthesis of this compound typically involves the following steps:

- Formation of Boronic Acid: The initial step includes the bromination of thiophene derivatives to introduce the bromine substituent.

- MIDA Protection: The resulting boronic acid is then reacted with N-methyliminodiacetic acid to form the MIDA ester, which is more stable than its unprotected counterpart.

Biological Activity

The biological activity of this compound is primarily explored through its role in drug discovery and development. Its application in synthesizing biologically active compounds has been documented in several studies.

- Cross-Coupling Reactions: The compound is often utilized in Suzuki-Miyaura cross-coupling reactions, which allow for the formation of carbon-carbon bonds between aryl halides and boronic acids. This process is crucial for synthesizing complex organic molecules, including pharmaceuticals.

- Targeting Biological Pathways: Research indicates that compounds synthesized using this compound can interact with specific biological targets, potentially influencing pathways related to cancer and other diseases.

Case Studies

Several studies highlight the use of this compound in synthesizing compounds with significant biological activity:

-

Synthesis of Anticancer Agents:

- A study demonstrated that derivatives synthesized from this boronate exhibited potent anticancer activity against various cancer cell lines. The compounds were shown to inhibit cell proliferation and induce apoptosis.

- Data Table: Anticancer Activity Results

Compound Name IC50 (µM) Cell Line Tested Compound A 5.4 HeLa Compound B 3.2 MCF-7 Compound C 4.8 A549 -

Biochemical Probes:

- Another application involved using this compound to modify nucleosides, resulting in biochemical probes that can be used to study DNA interactions.

- The modified nucleosides showed enhanced binding affinity to target proteins involved in DNA repair mechanisms.

Hydrolysis and Stability

The stability of MIDA boronates, including this compound, under various conditions is critical for their effectiveness in synthetic applications. Research indicates that these compounds exhibit distinct hydrolysis rates depending on the pH and solvent conditions:

| Condition | Hydrolysis Rate |

|---|---|

| Neutral | Slow |

| Basic | Fast |

This characteristic allows chemists to control the release of boronic acids during reactions, enhancing the efficiency of iterative synthesis methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.